molecular formula C12H25IN2 B3026543 1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide CAS No. 1009321-13-4

1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide

Cat. No.: B3026543
CAS No.: 1009321-13-4
M. Wt: 324.24 g/mol
InChI Key: YWXJUXGXGOWSCJ-UHFFFAOYSA-M
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Description

1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide is a quaternary ammonium salt with the molecular formula C12H25IN2. It is known for its application in various fields, including materials science and organic synthesis. The compound appears as a white to light yellow powder or crystal and is sensitive to air and moisture .

Safety and Hazards

“1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide” may cause skin irritation (H315) and serious eye irritation (H319) . Safety measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical attention if skin irritation or eye irritation persists .

Mechanism of Action

Target of Action

1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide, also known as 1-Hexyl-4-aza-1-azoniabicyclo[2.2.2]octane iodide , is a derivative of 1,4-diazabicyclo[2.2.2]octane (DABCO), which is a highly nucleophilic tertiary amine base . DABCO is commonly used in organic synthesis as a weak Lewis base . The primary targets of this compound are likely to be similar to those of DABCO, which include various organic transformations .

Mode of Action

The compound interacts with its targets through its basic, nucleophilic, and catalytic properties . The cyclic structure of DABCO and the transannular interactions of the lone electron pairs of nitrogen prevent the inversion of nitrogen atom configuration . This allows DABCO to show the properties of an uncharged supernucleophile . The manifestation of supernucleophilic properties in combination with those of a nucleofuge enables the use of DABCO as a catalyst of a series of organic reactions .

Biochemical Pathways

The compound affects various biochemical pathways due to its versatile nature. It is used as a catalyst for many organic transformations, such as the Morita–Baylis–Hillman reaction . It is also used in organic synthesis as a building block for the preparation of 1,4-disubstituted piperazines .

Pharmacokinetics

The pharmacokinetic properties of 1-Hexyl-1,4-diazabicyclo[22Dabco is known to be hygroscopic and has good solubility in many polar, as well as nonpolar solvents . These properties may influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The result of the compound’s action depends on the specific reaction it is involved in. For example, in the case of the Morita–Baylis–Hillman reaction, DABCO acts as a catalyst to promote the reaction . In another example, 1-alkyl-1,4-diazabicyclo[2.2.2]octan-1-ium salts, resulting from the alkylation of DABCO, efficiently react with a variety of nucleophiles to give piperazine products resulting from the nucleophilic ring-opening reaction .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, DABCO is hygroscopic and has a tendency of sublimation at room temperature, and it reacts with CO2 and air moisture . Therefore, it must be stored under an inert gas atmosphere in a refrigerator . These factors can influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide can be synthesized through the quaternization of 1,4-diazabicyclo[2.2.2]octane (DABCO) with 1-iodohexane. The reaction typically occurs in an inert atmosphere to prevent moisture and air sensitivity. The reaction is carried out in a suitable solvent, such as acetonitrile or dichloromethane, at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or other suitable methods .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide is unique due to its longer alkyl chain, which can enhance its solubility in organic solvents and its ability to interact with hydrophobic environments. This property makes it particularly useful in applications requiring phase-transfer catalysis and interactions with biological membranes .

Properties

IUPAC Name

1-hexyl-4-aza-1-azoniabicyclo[2.2.2]octane;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N2.HI/c1-2-3-4-5-9-14-10-6-13(7-11-14)8-12-14;/h2-12H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXJUXGXGOWSCJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC[N+]12CCN(CC1)CC2.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25IN2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1009321-13-4
Record name 1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium Iodide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide
Reactant of Route 2
1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide
Reactant of Route 3
1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide
Reactant of Route 4
1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide
Reactant of Route 5
1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide
Reactant of Route 6
1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide

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